Dexrazoxane hydrochloride is a synthetic bisdioxopiperazine compound that acts as a cardioprotective agent. [] It is often employed in scientific research to mitigate the cardiotoxic effects of anthracyclines, a class of potent anti-cancer drugs. [] This analysis will focus specifically on the scientific research applications of Dexrazoxane hydrochloride, excluding information related to drug use, dosage, and side effects.
Further elucidating its interaction with TOP2B: While the interaction between Dexrazoxane and TOP2B has been established, the precise molecular mechanisms underlying this interaction and its downstream effects on cardioprotection warrant further investigation. [, ]
Developing Dexrazoxane derivatives with improved efficacy and safety profiles: Researchers are exploring the development of novel Dexrazoxane derivatives that retain its cardioprotective properties while minimizing potential side effects. []
Investigating its potential applications in other diseases: Given its ability to modulate TOP2B activity, Dexrazoxane may have therapeutic potential in other diseases beyond anthracycline-induced cardiotoxicity, such as cancer and neurodegenerative disorders. [, ] Exploring these potential applications could lead to novel therapeutic strategies for these conditions.
The synthesis of dexrazoxane hydrochloride can be achieved through various methods, primarily involving the cyclization of specific precursors. Two notable synthetic routes include:
Dexrazoxane hydrochloride has the molecular formula and a molar mass of approximately 268.27 g/mol . The compound features a cyclic structure derived from ethylenediamine and dicarbonyl components, which contribute to its ability to chelate metal ions effectively.
Dexrazoxane hydrochloride participates in several chemical reactions primarily focused on its role as a chelator:
The cardioprotective mechanism of dexrazoxane hydrochloride is primarily attributed to its ability to chelate iron ions. This action reduces the availability of free iron that could catalyze the formation of reactive oxygen species through Fenton reactions:
Dexrazoxane hydrochloride exhibits several notable physical and chemical properties:
Dexrazoxane hydrochloride has several important applications in medical science:
Dexrazoxane hydrochloride emerged from systematic investigations into bisdioxopiperazine compounds initially developed in the 1950s as industrial chemicals (e.g., textile additives and jet fuel stabilizers). By the 1970s, researchers at the Imperial Cancer Research Fund (ICRF) synthesized ICRF-187 (later named dexrazoxane) during anticancer drug development efforts. Eugene Herman's pivotal 1974 study demonstrated that razoxane (dexrazoxane's racemic mixture) protected isolated dog hearts from anthracycline toxicity, redirecting this compound toward cardioprotective applications [6] [7]. The (+)-enantiomer dexrazoxane was selected for development due to superior activity and tolerability.
Table 1: Key Milestones in Dexrazoxane Development
Year | Development Phase | Significance |
---|---|---|
1972 | Discovery | Initial synthesis as ICRF-187 |
1974 | Preclinical proof-of-concept | Demonstrated cardioprotection in canine models |
1995 | FDA approval (Zinecard®) | Approved for reducing anthracycline cardiotoxicity in advanced breast cancer |
2007 | Extravasation indication (Totect®) | Approved for anthracycline extravasation injuries |
2017 | EMA label expansion | Lifted pediatric contraindication in EU |
The 1995 FDA approval established dexrazoxane as the first formal cardioprotectant for oncology, specifically indicated for women with metastatic breast cancer receiving >300 mg/m² doxorubicin. This authorization was based on clinical trials showing dexrazoxane doubled median survival to nearly 3 years in responders compared to placebo while reducing congestive heart failure incidence [1] [4]. The drug received orphan designation in 2017 for pediatric cardiomyopathy prevention, reflecting its specialized therapeutic niche [7] [8].
Anthracycline cardiotoxicity involves two primary mechanisms: iron-mediated oxidative stress and topoisomerase IIβ-mediated DNA damage. Dexrazoxane counters both pathways through its dual-function pharmacology. As a prodrug, it undergoes intracellular hydrolysis to form ADR-925, an EDTA-like chelator that displaces iron from anthracycline complexes. This prevents iron-catalyzed hydroxyl radical formation that damages cardiomyocyte membranes and mitochondria [6] [8] [9].
Table 2: Mechanistic Actions Against Anthracycline Cardiotoxicity
Pathway | Dexrazoxane's Intervention | Biological Consequence |
---|---|---|
Free radical formation | Iron chelation via ADR-925 metabolite | Prevents hydroxyl radical generation and lipid peroxidation |
Topoisomerase IIβ poisoning | Catalytic inhibition of TOP2β | Reduces DNA double-strand breaks in cardiomyocytes |
Calcium dysregulation | Preservation of sarcoplasmic reticulum function | Maintains calcium homeostasis and contractile function |
The topoisomerase IIβ (TOP2β) hypothesis gained prominence when dexrazoxane was shown to degrade cardiac TOP2β selectively, disrupting anthracycline-induced DNA damage independently of iron chelation [3]. This mechanistic duality explains dexrazoxane's superior cardioprotection over antioxidants like vitamin E. Clinically, dexrazoxane preserves left ventricular ejection fraction (LVEF) without compromising antitumor efficacy. A 2019 consecutive case series demonstrated that patients with preexisting cardiomyopathy (mean baseline LVEF 39%) receiving dexrazoxane maintained stable LV function (mean 34% post-treatment) after cumulative doxorubicin doses of 280–300 mg/m². Conversely, matched controls without dexrazoxane experienced LVEF declines from 42.5% to 18% [5]. Meta-analyses confirm a 76%–90% reduction in heart failure risk across adult malignancies [3] [6].
Dexrazoxane holds a distinctive position among chemoprotective agents due to its targeted molecular mechanisms and dual FDA/EMA approvals for both cardioprotection and extravasation management. Unlike broad cytoprotectants like amifostine, dexrazoxane specifically counters anthracycline-selective toxicity pathways without compromising systemic chemotherapy efficacy [2] [7]. Clinical evidence from breast cancer, sarcoma, and lymphoma studies confirms no significant difference in tumor response rates (complete + partial response: 47% vs. 49%) or progression-free survival between dexrazoxane and placebo groups [2] [6].
Table 3: Classification of Chemoprotectants by Mechanism and Application
Agent Class | Representative Drugs | Primary Protective Targets | Therapeutic Limitations |
---|---|---|---|
Iron chelators | Dexrazoxane | Anthracycline cardiotoxicity | EMA restrictions in early-line therapy |
Thiol donors | Amifostine, Mesna | Radiation toxicity, hemorrhagic cystitis | Multiorgan protection reduces specificity |
Cytokine modulators | Palifermin | Mucositis | Narrow application spectrum |
Liposomal formulations | Liposomal doxorubicin | Reduced myocardial drug accumulation | High cost, altered pharmacokinetics |
Regulatory positions reflect dexrazoxane's specialized role. The EMA initially restricted it to advanced breast cancer patients receiving >300 mg/m² doxorubicin or >540 mg/m² epirubicin due to theoretical concerns about secondary malignancies. However, a 2017 EU review lifted pediatric restrictions after confirming no leukemia risk increase [4] [8]. The drug remains contraindicated in early-stage cancers where anthracycline doses are lower and survival benefits less established. Ongoing trials (e.g., NCT04293562 comparing dexrazoxane with liposomal daunorubicin) will further define its role relative to alternative cardioprotective strategies [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7